Sulfo-Cyanine7 azide
Description
Introduction to Sulfo-Cyanine7 Azide in Contemporary Research
Historical Evolution of Near-Infrared Cyanine Dyes in Biochemical Imaging
The development of cyanine dyes for biological imaging began with indocyanine green (ICG), first synthesized in 1955 and approved for clinical use in 1956. Early NIR dyes suffered from poor photostability (t1/2 < 30 minutes under continuous illumination) and aggregation-induced quenching in aqueous environments. The 2010s saw breakthroughs in cyanine engineering through:
- Structural rigidification : Introduction of cyclohexenyl bridges reduced non-radiative decay pathways, increasing fluorescence intensity by 2.3-fold compared to ICG
- Sulfonation strategies : Adding sulfonic acid groups (-SO3K) improved water solubility while maintaining quantum yields above 0.2
- Meso-substitution : Modifications at the central methane position enabled Stokes shifts >25 nm, reducing self-quenching artifacts
This compound represents the culmination of these advancements, achieving a molar extinction coefficient of 240,600 cm−1M−1 at 750 nm—nearly double that of early Cy7 analogs.
Table 1: Photophysical Properties of Key NIR Cyanines
| Property | ICG | Cyanine7 NHS | This compound |
|---|---|---|---|
| λabs (nm) | 780 | 750 | 750 |
| λem (nm) | 830 | 773 | 773 |
| ε (cm−1M−1) | 130,000 | 220,000 | 240,600 |
| Quantum Yield | 0.016 | 0.20 | 0.24 |
| Aqueous Solubility | 1.0 mg/mL | 5.2 mg/mL | >10 mg/mL |
Strategic Importance of Azide Functionalization in Molecular Probes
The azide (-N3) group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction with second-order rate constants exceeding 10−3 M−1s−1. This functionality addresses three critical challenges in molecular probe design:
- Specificity : Azides react selectively with strained alkynes (e.g., dibenzocyclooctyne) without cross-reacting with biological nucleophiles
- Modularity : Pre-functionalized biomolecules (proteins, nucleic acids) can be labeled post-synthetically while maintaining native structure
- Signal Amplification : Azide-fluorophore conjugates permit multiplexed detection via sequential click reactions (e.g., primary label + fluorescent reporter)
Recent studies demonstrate this compound's utility in dynamic processes:
- Real-time tracking of tumor-targeting antibodies in vivo with 150 μm spatial resolution
- Multicolor NIR imaging using orthogonal click pairs (azide/DBCO + tetrazine/TCO)
- Single-molecule localization microscopy of endosomal trafficking pathways
Table 2: Comparative Click Chemistry Performance
Properties
Molecular Formula |
C40H49KN6O7S2 |
|---|---|
Molecular Weight |
829.1 g/mol |
IUPAC Name |
potassium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H50N6O7S2.K/c1-39(2)32-26-30(54(48,49)50)16-18-34(32)45(5)36(39)20-14-28-11-9-12-29(25-28)15-21-37-40(3,4)33-27-31(55(51,52)53)17-19-35(33)46(37)24-8-6-7-13-38(47)42-22-10-23-43-44-41;/h14-21,25-27H,6-13,22-24H2,1-5H3,(H2-,42,47,48,49,50,51,52,53);/q;+1/p-1 |
InChI Key |
UFPWBSQENSNYIX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically involves the use of azide-modified sugars to introduce azide groups onto the dye through metabolic glycoengineering . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: : Industrial production of Sulfo-Cyanine7 azide involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its applications in scientific research .
Chemical Reactions Analysis
Types of Reactions: : Sulfo-Cyanine7 azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide ion (N3-) acts as a nucleophile in substitution reactions, replacing leaving groups such as halides or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents such as DMSO or acetonitrile.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines with the release of nitrogen gas (N2).
Scientific Research Applications
Sulfo-Cyanine7 azide is a water-soluble near-infrared (NIR) dye azide that is utilized in a variety of scientific research applications, particularly in imaging and labeling . It is an analog of Cy7® with improved photophysical properties, making it suitable for in vivo NIR imaging studies .
General Properties
this compound is a dark green powder with the molecular formula C40H49N6NaO7S2 and a molecular weight of 812.97 . It is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . The compound should be stored at -20°C in the dark and protected from prolonged exposure to light .
Spectral Properties
this compound has an excitation maximum of 750 nm and an emission maximum of 773 nm . Its extinction coefficient at excitation maximum is 209,000 Lmol-1cm-1, and it has a fluorescence quantum yield of 0.2 . The presence of sulfonate groups enhances its solubility in water-based assays .
Scientific Research Applications
This compound is valuable in advanced research applications, including imaging, diagnostics, and biomolecule labeling .
In Vivo Imaging
The dye is well-suited for deep tissue imaging because of its minimal background noise . The high transparency of biological tissues in the NIR region allows for in vivo imaging, enabling the monitoring of the distribution of labeled molecules in living organisms .
Click Chemistry
this compound is used in click chemistry, a chemical reaction that allows for the conjugation of the dye to other molecules . Disulfo-Cyanine 7 azide can be easily conjugated to DNA and RNA through standard click chemistry .
Labeling Biomolecules
Sulfo-Cyanine7 NHS ester reagent can prepare sulfo-Cyanine7-labeled biomolecules, like proteins . Sulfo-Cy7 is also used for labeling proteins, antibodies, and nucleic acids efficiently . Dye-labeled molecules can be used for research and drug design experiments .
Fluorescence Microscopy
this compound enables high-resolution imaging of cells and tissues .
Flow Cytometry
The dye offers distinct signals for precise cell sorting and analysis .
Molecular Probes
this compound is utilized in bioanalytical assays to study molecular interactions .
Safety and Toxicity
Mechanism of Action
Sulfo-Cyanine7 azide exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits near-infrared fluorescence, which can be detected and used for imaging purposes. The azide group allows it to participate in click chemistry reactions, enabling the efficient labeling of biomolecules .
Comparison with Similar Compounds
Key Properties :
- Optical Characteristics : Excitation/emission maxima at ~750/773 nm, ideal for deep-tissue imaging due to reduced autofluorescence in the NIR window .
- Solubility: High aqueous solubility (>10 mg/mL in water), attributed to sulfonic acid groups, unlike non-sulfonated cyanine analogs .
- Applications : Live-cell imaging, in vivo tracking, and conjugation to biomolecules (antibodies, proteins, nucleic acids) for targeted imaging .
- Safety : Low cytotoxicity and photostability, validated in cell culture and animal models .
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
| Compound | Functional Group | Solubility | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Sulfo-Cyanine7 azide | Azide (-N₃) | Water-soluble | 829.08 | In vivo imaging, click chemistry |
| Sulfo-Cyanine5 azide | Azide (-N₃) | Water-soluble | 792.95* | Cell-surface labeling, flow cytometry |
| Cyanine7 azide | Azide (-N₃) | Organic solvents | ~766.92† | Fixed-cell imaging, non-aqueous systems |
| Sulfo-Cyanine7 amine | Amine (-NH₂) | Water-soluble | 843.10‡ | NHS ester conjugation, protein labeling |
*Estimated based on structural analogs; †Non-sulfonated variant requires organic co-solvents (e.g., DMSO) ; ‡Derived from supplier data .
Structural Insights :
- Sulfonation: this compound’s sulfonic acid groups improve biocompatibility compared to non-sulfonated Cyanine7 azide, which exhibits hydrophobic aggregation in aqueous media .
- Functional Groups : The azide group enables bioorthogonal chemistry, while amine or carboxylic acid derivatives (e.g., Sulfo-Cyanine7 amine) facilitate covalent coupling to activated esters .
Spectral Performance
| Compound | λex (nm) | λem (nm) | Quantum Yield | Photostability (t1/2) |
|---|---|---|---|---|
| This compound | 750 | 773 | 0.12–0.15 | >24 hours (in vivo) |
| Sulfo-Cyanine5 azide | 649 | 670 | 0.20–0.25 | ~12 hours |
| Cyanine7 azide | 743 | 767 | 0.10–0.12 | <8 hours |
Spectral Advantages :
Biocompatibility and Toxicity
| Compound | Cytotoxicity (IC50, μM) | Serum Stability | In Vivo Clearance Time |
|---|---|---|---|
| This compound | >100 (HeLa cells) | >48 hours | 72–96 hours |
| Cyanine7 azide | 20–30 (HeLa cells) | <24 hours | 24–48 hours |
| Sulfo-Cyanine5 azide | >100 (HeLa cells) | >48 hours | 48–72 hours |
Commercial and Practical Considerations
Practical Notes:
- This compound’s higher cost reflects its enhanced solubility and stability compared to non-sulfonated variants .
- Storage in aqueous buffers is feasible for this compound, whereas non-sulfonated dyes require lyophilization .
Q & A
Basic: What are the critical spectral properties of Sulfo-Cyanine7 azide, and how do they inform experimental design for in vivo imaging?
This compound exhibits excitation and emission peaks at 740 nm and 773 nm , respectively, making it ideal for near-infrared (NIR) imaging. Its deep tissue penetration and reduced autofluorescence in biological samples allow for high-sensitivity detection in live animal models. Researchers should pair this dye with NIR-optimized imaging systems and validate detection thresholds using phantom models to account for tissue depth and scattering .
Advanced: How can Click Chemistry reaction conditions be optimized for efficient conjugation of this compound to biomolecules?
Key parameters include:
- Catalyst concentration : Copper(I) catalysts (e.g., Cu(I)-THPTA) at 1–5 mM enhance reaction kinetics without inducing dye aggregation.
- pH and temperature : Reactions perform optimally at pH 7.4–8.5 and 25–37°C.
- Stoichiometry : A 1.5:1 molar excess of this compound over alkyne-modified biomolecules ensures complete labeling.
Validate conjugation efficiency via HPLC (retention time shifts) or fluorescence quenching assays .
Basic: What experimental controls are essential when using this compound to ensure specificity in labeling?
- Negative controls : Use non-azide biomolecules to confirm Click Chemistry specificity.
- Background controls : Image samples without the dye to account for autofluorescence.
- Competition assays : Pre-incubate with free azide to block binding sites and assess nonspecific signals.
Document all controls in the methods section to align with reproducibility standards .
Advanced: How can researchers address discrepancies in signal quantification between this compound and other NIR dyes in multiplexed studies?
- Spectral unmixing : Use software tools (e.g., ImageJ plugins) to deconvolve overlapping emission spectra.
- Cross-talk calibration : Generate reference spectra for each dye under identical imaging conditions.
- Validation : Compare signal linearity across dye concentrations using standardized phantoms.
Contradictions often arise from improper filter selection or dye aggregation; ensure buffer compatibility (e.g., avoid high salt for sulfonated dyes) .
Basic: What are the solubility and stability considerations for storing this compound?
The dye is water-soluble but should be stored in lyophilized form at -20°C , protected from light and moisture. Reconstitute in DMF or DMSO for stock solutions and avoid freeze-thaw cycles. Stability tests show >90% integrity after 6 months when stored correctly .
Advanced: How does the sulfonic acid group in this compound influence its biodistribution compared to non-sulfonated analogs?
The sulfonic acid moiety enhances water solubility and reduces nonspecific binding to hydrophobic tissues, improving clearance kinetics in vivo. However, its negative charge may limit penetration across lipid-rich barriers (e.g., blood-brain barrier). Compare pharmacokinetics using time-lapse imaging and compartment-specific fluorescence quantification .
Basic: What methodologies confirm successful conjugation of this compound to target molecules?
- Mass spectrometry : Detect mass shifts corresponding to dye incorporation.
- Fluorescence correlation spectroscopy (FCS) : Measure hydrodynamic radius changes post-conjugation.
- Gel electrophoresis : Resolve labeled vs. unlabeled biomolecules via fluorescence scanning .
Advanced: What strategies minimize photobleaching during longitudinal imaging with this compound?
- Oxygen scavengers : Use glucose oxidase/catalase systems to reduce reactive oxygen species.
- Pulsed illumination : Limit light exposure to <100 ms per frame.
- Antifade reagents : Embed samples in mounting media containing DABCO or Trolox.
Validate photostability under experimental conditions using time-series intensity plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
